Octaprenol

Overview

Description

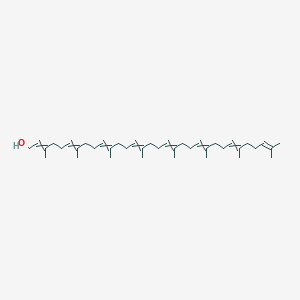

Octaprenol is a long-chain polyisoprenoid alcohol that is commonly found in bacteria, fungi, and plants. It is a crucial component in the biosynthesis of various biomolecules, including peptidoglycan, lipopolysaccharides, and glycolipids. In recent years, octaprenol has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and agriculture.

Scientific Research Applications

Hemodynamic Effects in Patients with Hypotension or Decompensated Cirrhosis

Octaprenol, studied in the form of PLV-2 (Octapressin), has been investigated for its systemic and renal hemodynamic effects in patients with hypotension or decompensated cirrhosis of the liver. In low doses, it increased renal blood flow, reduced renal vascular resistance, and produced a slight increase in arterial pressure and systemic vascular resistance. Higher doses resulted in a significant rise in arterial pressure and systemic resistance while maintaining renal blood flow above control levels (Cohn, Tristani, & Khatri, 1968).

Renal Blood Flow Improvement in Cirrhotic Patients

Another study on Octapressin (2-phenylalanine-8-lysine vasopressin) revealed its impact on renal and intrarenal blood flow in normotensive cirrhotic patients with abnormal renal perfusion. The study found improvements in renal blood flow and cortical perfusion in some cirrhotic subjects upon administration of Octapressin (Kew, Varma, Sampson, & Sherlock, 1972).

Management of Pediatric Patients Requiring Multiple Coagulation Factors

Octaplas, a solvent/detergent-treated plasma containing Octaprenol, has been used for managing preoperative or bleeding pediatric patients requiring the replacement of multiple coagulation factors. The study focused on safety and concluded that Octaplas was effective and safe in the management of such conditions (Spinella, Borasino, & Alten, 2020).

Ubiquinone Biosynthesis in Escherichia coli

Octaprenol has been associated with ubiquinone biosynthesis in Escherichia coli. Research identified octaprenol accumulation in cell extracts of Escherichia coli, suggesting its role in the biosynthesis of ubiquinone, an important component in bacterial cell function (Hamilton & Cox, 1971).

Application in Dermatological Research

Optical Coherence Tomography (OCT), which might be confused with octaprenol due to the acronym, is a distinct technology unrelated to octaprenol. It's a noninvasive imaging method used in various biomedical research fields, including dermatological research (Lademann et al., 2005).

Future Directions

properties

IUPAC Name |

3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-41/h17,19,21,23,25,27,29,31,41H,10-16,18,20,22,24,26,28,30,32H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORESSIXXHLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274281 | |

| Record name | 3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol | |

CAS RN |

5905-42-0 | |

| Record name | 3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)

![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)